molecular formula C26H27N3O5S B10983991 (4E)-6-(4,6-dimethoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-4-methyl-N-[(2Z)-4-(pyridin-2-yl)-1,3-thiazol-2(3H)-ylidene]hex-4-enamide

(4E)-6-(4,6-dimethoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-4-methyl-N-[(2Z)-4-(pyridin-2-yl)-1,3-thiazol-2(3H)-ylidene]hex-4-enamide

Cat. No.: B10983991
M. Wt: 493.6 g/mol
InChI Key: PRNFBBBBDGBYFT-OVCLIPMQSA-N
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Description

  • The compound’s IUPAC name is (4E)-6-(4,6-dimethoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-4-methyl-N-[(2Z)-4-(pyridin-2-yl)-1,3-thiazol-2(3H)-ylidene]hex-4-enamide .
  • It belongs to the class of benzofuran derivatives .
  • Benzofurans are heterocyclic compounds with a benzene ring fused to a furan ring. They exhibit diverse biological activities.
  • This compound’s structure includes a benzofuran core, a thiazole ring, and a pyridine moiety.
  • Preparation Methods

      Synthetic Routes: The synthesis of this compound involves several steps. One common approach is via .

      Reaction Conditions: Specific conditions vary, but typical steps include cyclization, condensation, and coupling reactions.

      Industrial Production: While not widely produced industrially, research labs synthesize it for study.

  • Chemical Reactions Analysis

      Reactivity: It undergoes various reactions, including , , and .

      Common Reagents:

      Major Products: These reactions yield derivatives with modified functional groups.

  • Scientific Research Applications

      Chemistry: Used as a in drug discovery.

      Biology: Investigated for and properties.

      Medicine: or .

      Industry: Limited industrial use due to its complex synthesis.

  • Mechanism of Action

      Targets: It may interact with , , or .

      Pathways: Further research needed to elucidate its precise mechanism.

  • Comparison with Similar Compounds

      Uniqueness: Its combination of benzofuran, thiazole, and pyridine features sets it apart.

      Similar Compounds: Related compounds include and .

    Remember that this compound’s detailed studies are ongoing, and its full potential awaits further exploration

    Properties

    Molecular Formula

    C26H27N3O5S

    Molecular Weight

    493.6 g/mol

    IUPAC Name

    (E)-6-(4,6-dimethoxy-7-methyl-3-oxo-1H-2-benzofuran-5-yl)-4-methyl-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)hex-4-enamide

    InChI

    InChI=1S/C26H27N3O5S/c1-15(9-11-21(30)29-26-28-20(14-35-26)19-7-5-6-12-27-19)8-10-17-23(32-3)16(2)18-13-34-25(31)22(18)24(17)33-4/h5-8,12,14H,9-11,13H2,1-4H3,(H,28,29,30)/b15-8+

    InChI Key

    PRNFBBBBDGBYFT-OVCLIPMQSA-N

    Isomeric SMILES

    CC1=C2COC(=O)C2=C(C(=C1OC)C/C=C(\C)/CCC(=O)NC3=NC(=CS3)C4=CC=CC=N4)OC

    Canonical SMILES

    CC1=C2COC(=O)C2=C(C(=C1OC)CC=C(C)CCC(=O)NC3=NC(=CS3)C4=CC=CC=N4)OC

    Origin of Product

    United States

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